(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride
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Overview
Description
“(5-Ethyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2193064-34-3 . It has a molecular weight of 239.7 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H . This indicates that the compound has a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 239.7 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
Compounds containing the 1,2,4-oxadiazole moiety are often synthesized for their unique properties and potential applications. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine highlights the interest in oxadiazole derivatives for their ease of synthesis and structural characterization, which are crucial for developing new materials and pharmaceuticals (Shimoga et al., 2018).
Anticancer Activity
Oxadiazole derivatives have been investigated for their anticancer properties. A study on the synthesis of novel cytotoxic agents based on the 1,3,4-oxadiazole framework demonstrated significant activity against various cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ramazani et al., 2014).
Neuropharmacological Potential
The neuropharmacological applications of oxadiazole derivatives have been explored, with some compounds showing effects on serotonin-containing neurons. This suggests potential applications in designing drugs targeting the central nervous system for the treatment of disorders such as depression and anxiety (Craven et al., 1994).
Corrosion Inhibition
Research into the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid demonstrated that these compounds could effectively protect metal surfaces against corrosion, indicating their potential use in industrial applications (Ammal et al., 2018).
Antibacterial Properties
The design and synthesis of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones showed significant antibacterial activity, highlighting the potential of oxadiazole derivatives in developing new antimicrobial agents (Rai et al., 2010).
Safety and Hazards
Future Directions
Oxadiazoles, which are part of this compound’s structure, have shown potential in various applications, including as anti-infective agents . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Therefore, future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents and their potential use in other applications .
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
It’s known that oxadiazoles act as target-specific anti-angiogenic pharmacophores . This suggests that they interact with their targets, leading to changes in the biological processes associated with these targets.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the diverse biological activities associated with oxadiazoles , it can be inferred that this compound likely exerts a range of molecular and cellular effects.
Properties
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-9-13-11(14-15-9)10(12)8-6-4-3-5-7-8;/h3-7,10H,2,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSJXIDZRNHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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